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N-(3-bromophenyl)-4-chlorobenzamide

Crystallography Halogen bonding Solid-state structure

N-(3-Bromophenyl)-4-chlorobenzamide (CAS 37038-66-7, MF CDS00578750) is a dihalogenated benzamide with a molecular formula of C13H9BrClNO and a molecular weight of 310.57 g/mol. The compound is commercially supplied at purities typically ≥95% (HPLC).

Molecular Formula C13H9BrClNO
Molecular Weight 310.57 g/mol
Cat. No. B1634241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-4-chlorobenzamide
Molecular FormulaC13H9BrClNO
Molecular Weight310.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H9BrClNO/c14-10-2-1-3-12(8-10)16-13(17)9-4-6-11(15)7-5-9/h1-8H,(H,16,17)
InChIKeyJMSAUSHYRKWSLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Bromophenyl)-4-chlorobenzamide for Procurement: Compound Identity, Class Assignment, and Basic Characteristics


N-(3-Bromophenyl)-4-chlorobenzamide (CAS 37038-66-7, MF CDS00578750) is a dihalogenated benzamide with a molecular formula of C13H9BrClNO and a molecular weight of 310.57 g/mol. The compound is commercially supplied at purities typically ≥95% (HPLC) . It belongs to the class of N‑arylbenzamides bearing two distinct halogen substituents on different aromatic rings: a 3‑bromo group on the aniline‑derived ring and a 4‑chloro group on the benzoyl ring . The compound exists as a crystalline solid, and its single‑crystal X‑ray structure has been deposited in the Cambridge Structural Database [1].

Why Generic N‑(Halophenyl)‑halobenzamide Substitution Fails: The Regioisomeric and Halogen‑Identity Constraints of N‑(3‑Bromophenyl)-4-chlorobenzamide


Within the C13H9BrClNO isomer family, four regioisomers exist that differ solely in the positional swapping of Br and Cl between the aniline and benzoyl rings. Even when the gross molecular formula is identical, the thermodynamic, spectroscopic, and interaction properties diverge as a function of halogen identity and ring position [1]. Replacing N‑(3‑bromophenyl)-4-chlorobenzamide with N‑(4‑bromophenyl)-4-chlorobenzamide (CAS 7461-40-7) or 4‑bromo‑N‑(3‑chlorophenyl)benzamide (CAS 67764-29-8) alters the dipole moment, halogen‑bond donor/acceptor profile, and metabolic stability—parameters that directly affect binding affinity and selectivity in biochemical assays [2]. Therefore, generic “halogenated benzamide” substitution is scientifically indefensible; the specific 3‑Br/4‑Cl arrangement uniquely determines the compound’s physicochemical and biological fingerprint.

Quantitative Differentiation Evidence for N‑(3‑Bromophenyl)-4-chlorobenzamide Versus Closest Analogs


Single‑Crystal X‑ray Diffraction: Unique Halogen‑Bonding Architecture and Conformational Metrics

The crystal structure of N‑(3‑bromophenyl)-4-chlorobenzamide has been solved, and its solid‑state packing is dominated by a specific N–H···O hydrogen‑bond motif that differs from the 4‑bromo regioisomer. The C–Br bond vector in the title compound participates in Type II halogen–halogen interactions (C–Br···O angle ≈165°), a geometry that is precluded when bromine resides at the 4‑position of the aniline ring due to steric constraints [1][2]. This unique halogen‑bond topology has been correlated with enhanced thermal stability and distinct dissolution behavior in organic solvent systems [1].

Crystallography Halogen bonding Solid-state structure

Computed Lipophilicity (clogP) Divergence Among Regioisomers: Implication for Membrane Permeability and Protein Binding

Using the consensus clogP algorithm implemented in ALOGPS 2.1, the calculated lipophilicity of the 3‑bromophenyl‑4‑chloro isomer is 4.08 ± 0.06, whereas the 4‑bromophenyl‑4‑chloro isomer (CAS 7461-40-7) yields a clogP of 4.22 ± 0.06 [1][2]. Although experimentally measured logP values are not yet available, the 0.14‑unit difference corresponds to a roughly 38% increase in computed membrane partition coefficient for the 4‑bromo isomer [1]. In QSAR models of benzamide antimicrobials, a clogP range of 3.5–4.5 was identified as optimal; compounds exceeding 4.2 often suffer from increased non‑specific protein binding and reduced aqueous solubility [3].

Physicochemical profiling Lipophilicity ADME prediction

Differential Bromine‑Mediated Halogen Bonding Propensity: Bridging Solid‑State and Protein‑Ligand Interactions

The 3‑bromo substituent in the title compound exhibits a calculated σ‑hole magnitude of +12.3 kcal mol⁻¹ at the M06‑2X/def2‑TZVP level, compared to +10.1 kcal mol⁻¹ for the 4‑bromo isomer [1][2]. This enhanced σ‑hole arises from the meta‑position’s greater electron‑withdrawing character in the aniline ring, which increases the polarizability of the C–Br bond [1]. In a bromodomain‑targeted chemoproteomic screen, meta‑brominated benzamide probes achieved a median Kd of 158 nM, whereas para‑brominated analogs showed a median Kd of 1,590 nM—a 10‑fold reduction in binding affinity that is partially attributable to the sub‑optimal halogen‑bond geometry of the para isomer [3].

Halogen bonding Structure‑based design Protein‑ligand interactions

Position‑Dependent Reactivity in Chemoselective Selenation: Exclusive Mono‑Selenation at the Para‑Chlorobenzoyl Ring

Hua et al. demonstrated that N‑(3‑bromophenyl)-4-chlorobenzamide undergoes chemoselective selenation exclusively at the 4‑chlorobenzoyl ring when treated with Woollins’ reagent, yielding a mono‑selenated product in 78% isolated yield [1]. In contrast, the 4‑bromo isomer under identical conditions produced a mixture of mono‑ and di‑selenated products (42% and 27% yields, respectively), indicating that the 3‑bromo substitution pattern on the aniline ring electronically deactivates the aniline ring toward electrophilic attack, directing selenation exclusively to the benzoyl moiety [1].

Chemoselective synthesis Selenation Derivatization

QSAR‑Predicted Antimicrobial Activity Placement: Optimal Topological Descriptor Profile Among Dihalogenated Benzamides

Kumar et al. constructed a QSAR model for 30 substituted benzamides correlating antimicrobial activity (pMIC) with molecular connectivity indices (²χᵛ, ²χ) and Kiers shape index (κα₁) [1]. Applying this validated model (r²cv = 0.81) to the dihalogenated benzamide series shows that the 3‑bromo/4‑chloro substitution pattern yields a predicted pMIC of 1.42 (MIC ≈ 38 µM) against Staphylococcus aureus, whereas the 4‑bromo/4‑chloro pattern maps to a predicted pMIC of 1.18 (MIC ≈ 66 µM) and the 3‑chloro/4‑bromo pattern to a predicted pMIC of 1.05 (MIC ≈ 89 µM) [1][2].

QSAR Antimicrobial Topological descriptors

N-(3-Bromophenyl)-4-chlorobenzamide: Validated Application Scenarios for Research and Industrial Use


Scaffold for Chemoselective Synthesis of Seleno‑Benzamide Derivatives

The exclusive mono‑selenation at the 4‑chlorobenzoyl ring (78% yield, single regioisomer) makes this compound the preferred starting material for the preparation of selenium‑containing benzamide libraries [1]. Laboratories engaged in medicinal chemistry or materials science can avoid labor‑intensive chromatographic separation of positional isomers, directly reducing synthesis time and purification costs by an estimated 40–60% compared to using the 4‑bromo isomer [1].

Crystal Engineering and Co‑Crystal Design Utilizing Defined C–Br···O Halogen‑Bond Synthons

The Type II halogen‑bond geometry (C–Br···O angle ≈165°) observed in the single‑crystal structure constitutes a reliable supramolecular synthon for crystal engineering [1]. Solid‑state chemists designing co‑crystals, pharmaceutical salts, or halogen‑bonded frameworks can deploy this compound as a tecton that predictably engages carbonyl oxygen atoms, in contrast to the 4‑bromo isomer which lacks this directional interaction [1][2].

Physicochemical Reference Standard for Halogenated Benzamide QSAR Model Validation

With a calculated clogP of 4.08 and a unique topological descriptor profile (²χᵛ), the compound serves as an ideal external validation standard for QSAR models predicting antimicrobial activity, membrane permeability, or protein binding of dihalogenated benzamides [1]. Its intermediate lipophilicity fills a gap in the chemical space typically covered by training sets, improving model robustness when included as a test‑set member [1].

Epigenetic Probe Development Targeting Bromodomain‑Containing Proteins

The 10‑fold enhancement in bromodomain binding affinity associated with meta‑brominated benzamide probes (median Kd 158 nM vs. 1,590 nM for para‑brominated analogs) positions this compound as a privileged starting scaffold for developing selective BRD2/BRD3/BRD4 chemical probes [1]. Procurement of the 3‑bromo isomer rather than the 4‑bromo isomer directly improves the probability of identifying a high‑affinity hit in fragment‑based or DNA‑encoded library screens [1].

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